4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
4-(Methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS: 896361-75-4) is a benzamide derivative featuring a naphtho[1,2-d]thiazole core and a methylsulfanyl substituent on the benzamide moiety. Its molecular formula is C₁₉H₁₆N₂O₃S₂, with a molecular weight of 384.47 g/mol . The compound's structure (SMILES: O=C(c1ccccc1S(=O)(=O)C)Nc1nc2-c3ccccc3CCc2s1) highlights the fused naphthothiazole system, which confers rigidity and lipophilicity, and the methylsulfanyl group, which may enhance hydrophobic interactions in biological targets .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)24-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBDRJWPBIOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthothiazole core, which can be synthesized by reacting 2-aminothiophenol with 2-bromo-1-naphthaldehyde under basic conditions. This intermediate is then coupled with 4-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Modified Thiazole Cores
Naphtho[1,2-d]thiazole Derivatives
- N'-Hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide (4c): This compound shares the naphthothiazole core but replaces the methylsulfanyl-benzamide with a methanimidamide group. The methanimidamide group is critical for binding but introduces metabolic instability compared to the methylsulfanyl group in the target compound .
7-Methoxy-substituted Analogs (4b, 4k) :
Methoxy substitution on the naphtho ring (e.g., 4b) enhances MetAP inhibition, suggesting that electron-donating groups improve target engagement. However, like 4c, these analogs suffer from poor MICs due to efflux or permeability issues .
Simple Thiazole Derivatives
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): This compound (C₂₃H₂₂Cl₂N₄OS; MW: 489.41 g/mol) features a non-fused thiazole ring with a morpholinomethyl substituent.
Functional Analogues with Benzamide Modifications
Sulfonyl and Sulfanyl Derivatives
- S-Alkylated 1,2,4-Triazoles (Compounds 10–15): These triazole derivatives (e.g., compound 10: C₂₈H₂₂F₂N₄O₃S₂) incorporate sulfonyl groups and fluorophenyl substituents. Their IR spectra show νC=S bands at 1247–1255 cm⁻¹, similar to the methylsulfanyl group in the target compound.
Benzothiazole-Triazole Hybrids
- N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) :
This compound (MW: 621.68 g/mol) uses a triazole linker to connect two benzothiazole units. While it demonstrates improved solubility due to the triazole, the complex structure may hinder metabolic stability, unlike the target compound’s straightforward benzamide-thiazole linkage .
Physicochemical and Pharmacokinetic Comparisons
*Estimated LogP values based on substituent contributions.
Key Research Findings
Role of the Naphthothiazole Core: The fused naphthothiazole system in the target compound enhances rigidity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. This contrasts with non-fused thiazoles (e.g., 4d) or triazoles (e.g., compound 10), which exhibit lower target affinity .
Impact of Substituents :
- Methylsulfanyl Group : The -S(O)₂CH₃ group in the target compound may improve solubility compared to electron-withdrawing groups (e.g., -Cl in 4d) while maintaining hydrophobic interactions .
- Methoxy vs. Methylsulfanyl : Methoxy-substituted analogs (e.g., 4b) show better enzyme inhibition, suggesting that polar substituents enhance target engagement. However, methylsulfanyl’s bulkiness may optimize binding in sterically demanding pockets .
Pharmacokinetic Challenges : Methanimidamide derivatives (e.g., 4c) face efflux and stability issues, whereas the target compound’s methylsulfanyl group likely improves metabolic stability. This highlights the need for balanced hydrophobicity in drug design .
Biological Activity
The compound 4-(methylsulfanyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3OS
- Molecular Weight : 297.35 g/mol
Structural Features
The molecule features:
- A naphtho[1,2-d][1,3]thiazole moiety which is known for its diverse biological activities.
- A benzamide functional group that may contribute to its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . The following table summarizes findings related to its antimicrobial activity:
| Compound | Target Microorganism | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate | |
| This compound | Escherichia coli | Moderate | |
| 5c (related compound) | MRSA | Potent |
The precise mechanism by which This compound exerts its antimicrobial effects remains under investigation. However, compounds with similar structures have been shown to disrupt bacterial cell walls and inhibit key metabolic pathways.
Study 1: Synthesis and Screening
In a study focusing on thiazole derivatives, several compounds were synthesized and screened for their biological activity. The results indicated that derivatives with methylsulfanyl groups exhibited significant antimicrobial properties against various strains of bacteria including MRSA. The study emphasizes the importance of structural modifications in enhancing biological activity .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives revealed that the introduction of specific functional groups can enhance the efficacy against bacterial strains. For instance, the presence of a methylsulfanyl group was linked to improved activity against Gram-positive bacteria such as Staphylococcus aureus .
Study 3: Comparative Analysis
A comparative analysis of various thiazole derivatives demonstrated that those incorporating naphthalene structures showed superior antimicrobial activity compared to their simpler counterparts. This suggests that the naphthalene moiety plays a crucial role in enhancing biological interactions with microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
